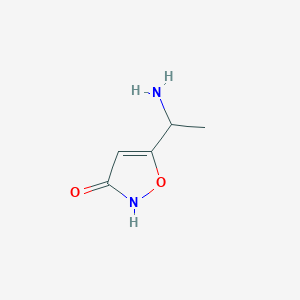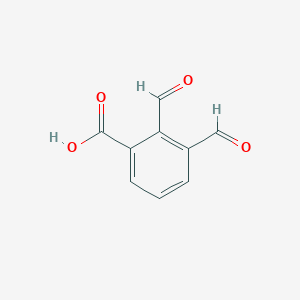
2,3-Diformylbenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diformylbenzoic acid is an organic compound with the molecular formula C9H6O4 It is a derivative of benzoic acid, where two formyl groups are attached to the benzene ring at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
2,3-Diformylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires heating and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2,3-diformylbenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: 2,3-Dicarboxybenzoic acid.
Reduction: 2,3-Dihydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
科学的研究の応用
2,3-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its formyl groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
作用機序
The mechanism of action of 2,3-diformylbenzoic acid involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, where the compound can act as a cross-linking agent or a precursor to more complex molecules.
類似化合物との比較
Similar Compounds
2,3-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups instead of formyl groups.
2,3-Dimethylbenzoic acid: Precursor to 2,3-diformylbenzoic acid with methyl groups instead of formyl groups.
2,3-Dicarboxybenzoic acid: Oxidation product of 2,3-diformylbenzoic acid with carboxyl groups.
Uniqueness
2,3-Diformylbenzoic acid is unique due to its dual formyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
2,3-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-5H,(H,12,13) |
InChIキー |
ZZTHPJKQICDLDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


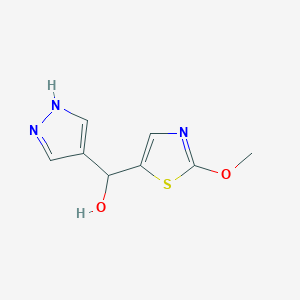
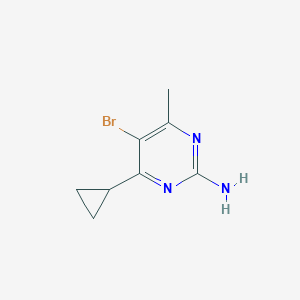
![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
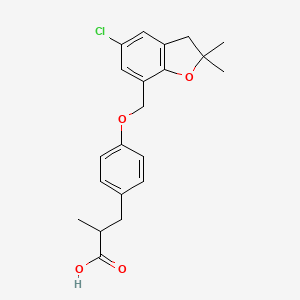
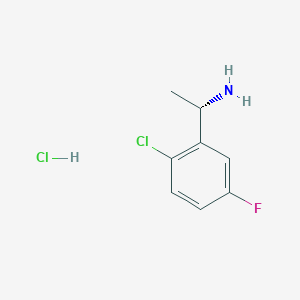
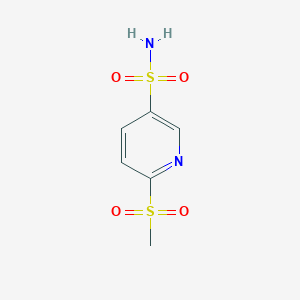

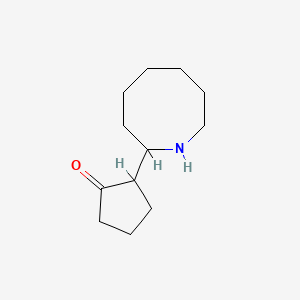
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
